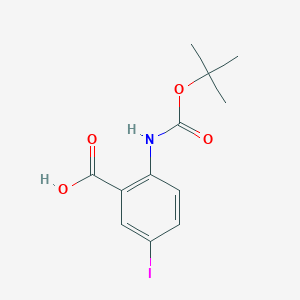

Boc-2-amino-5-iodobenzoic acid

説明

Strategic Significance of Halogenated Anthranilic Acid Derivatives in Organic Synthesis

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as the basis for numerous pharmaceuticals. nih.govx-mol.com The introduction of a halogen atom onto the anthranilic acid core significantly enhances its utility as a synthetic intermediate. researchgate.net Halogenated organic compounds, particularly aryl halides, are crucial precursors for cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The presence of a halogen, such as iodine, provides a reactive handle for transformations like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents onto the aromatic ring. Furthermore, halogenation can profoundly influence the biological activity of a molecule. Halogenated anthranilic acid derivatives have been investigated for a range of therapeutic applications, including as antimicrobial agents, inhibitors of quorum sensing in bacteria, and as anticancer agents. nih.govmdpi.combohrium.com For instance, research has shown that halogen-substituted anthranilic acids are promising scaffolds for developing new androgen receptor antagonists and for creating inhibitors of Replication Protein A (RPA), a target in cancer therapy. nih.gov The specific position and nature of the halogen can be critical for the molecule's efficacy and selectivity. nih.gov

The Role of Protecting Groups in Functionalized Building Blocks: Emphasis on Boc-Strategy

In the synthesis of complex molecules that contain multiple reactive sites, it is often necessary to temporarily block one functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org This is the role of a protecting group. An ideal protecting group should be easy to introduce, stable under a specific set of reaction conditions, and easy to remove cleanly without affecting the rest of the molecule. organic-chemistry.org

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines. numberanalytics.comjk-sci.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The resulting carbamate (B1207046) is stable to many basic and nucleophilic reagents, making it highly valuable in multi-step syntheses. chemistrysteps.comorganic-chemistry.org

A key advantage of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be readily removed using strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to regenerate the free amine, releasing tert-butyl cation and carbon dioxide in the process. jk-sci.com This specific cleavage condition makes the Boc group "orthogonal" to other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. numberanalytics.comorganic-chemistry.org This orthogonality allows chemists to selectively deprotect one amine in the presence of others, a crucial strategy in complex syntheses like solid-phase peptide synthesis. organic-chemistry.orgnumberanalytics.com

| Protecting Group | Abbreviation | Common Protection Reagent | Stable To | Common Cleavage Conditions |

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Nucleophiles, Hydrogenation | Strong Acid (e.g., TFA, HCl) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid, Hydrogenation | Base (e.g., Piperidine) |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Acid, Base | Catalytic Hydrogenation (H₂/Pd) |

This table provides a summary of common amine protecting groups and their orthogonal deprotection conditions.

Boc-2-Amino-5-iodobenzoic Acid as a Key Intermediate for Diversified Chemical Scaffolds

This compound masterfully combines the strategic advantages of a halogenated anthranilic acid and Boc-protection. This trifunctional building block offers three distinct points for chemical modification: the carboxylic acid group, the protected amine, and the carbon-iodine bond. The Boc group ensures that the nucleophilic amine does not interfere with reactions targeting the carboxylic acid or the aryl iodide functionality.

The carboxylic acid can undergo standard transformations such as esterification or amide bond formation. The iodine atom, a key feature, serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of alkyl, alkenyl, alkynyl, aryl, and other groups at the 5-position of the ring, dramatically increasing molecular complexity. After these modifications, the Boc group can be cleanly removed under acidic conditions to reveal the free amine, which can then be used for further functionalization, such as the construction of heterocyclic rings. This sequential and controlled reactivity makes this compound a powerful precursor for creating large libraries of diverse compounds, particularly for drug discovery, where the anthranilic acid scaffold is a known pharmacophore. nih.govx-mol.com

Overview of Contemporary Research Applications and Methodological Development

The utility of this compound is demonstrated in its application in various areas of chemical research. It is a valuable starting material for synthesizing compounds with potential therapeutic value. For example, its parent compound, 2-amino-5-iodobenzoic acid, has been used in the synthesis of novel antitubercular agents that target essential enzymes in Mycobacterium tuberculosis. nih.gov The iodo-substituent is often crucial for the inhibitory activity of these compounds.

Methodological developments include improved and more economical syntheses of 2-amino-5-iodobenzoic acid itself, for instance, through the direct iodination of 2-aminobenzoic acid using an oxidizing agent like hydrogen peroxide. google.comgoogle.comgoogle.com Such methods avoid complex and costly multi-step procedures. In the realm of medicinal chemistry, derivatives of this scaffold are used to probe structure-activity relationships (SAR). For instance, in the development of inhibitors for the PQS quorum sensing system in P. aeruginosa, halogenated anthranilic acids are key components, and having the Boc-protected version facilitates the synthesis of various analogs to optimize biological activity. mdpi.combohrium.com

Table of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 445479-86-7 | C₁₂H₁₄INO₄ | 363.15 | - | - |

| 2-Amino-5-iodobenzoic acid | 5326-47-6 | C₇H₆INO₂ | 263.03 | Yellow to brown powder/crystals | 219-221 (dec.) |

Data sourced from multiple chemical suppliers and databases. calpaclab.comscbt.comguidechem.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOASTYHQSAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622864 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-86-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Boc 2 Amino 5 Iodobenzoic Acid

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in Boc-2-amino-5-iodobenzoic acid is a key site for synthetic manipulation, enabling the introduction of diverse substituents onto the aromatic ring through various cross-coupling and substitution reactions.

Carbon-Carbon Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Other Palladium/Copper-Catalyzed Couplings

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound readily participates in these transformations, allowing for the introduction of aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a widely used method for creating biaryl linkages. nih.govlibretexts.orgnih.gov While specific examples with this compound are not extensively detailed in the provided results, the general applicability of this reaction to aryl iodides is well-established. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govlibretexts.org The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate a variety of substrates, including those with sensitive functional groups. nih.gov

The Sonogashira coupling provides a straightforward route to aryl alkynes by reacting an aryl halide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. organic-chemistry.orgnih.gov The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org A related transformation, the carbonylative Sonogashira coupling, introduces a carbonyl group between the aryl and alkynyl moieties, yielding aryl α,β-alkynyl ketones. rsc.org

Other palladium-catalyzed couplings, such as the Hirao reaction, can be used to form carbon-phosphorus bonds. mdpi.com These reactions typically involve the coupling of an aryl halide with a phosphine (B1218219) or phosphite (B83602) derivative.

Table 1: Overview of C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst, Base | Forms biaryl compounds; mild conditions. nih.govlibretexts.org |

| Sonogashira | Terminal alkynes | Palladium and Copper co-catalysts, Base | Synthesizes aryl alkynes; tolerant of various functional groups. nih.govorganic-chemistry.org |

| Carbonylative Sonogashira | Terminal alkynes, Carbon Monoxide | Palladium catalyst | Produces aryl α,β-alkynyl ketones. rsc.org |

Carbon-Heteroatom Coupling Reactions (e.g., C-N, C-O, C-S Bond Formations)

The formation of carbon-heteroatom bonds is crucial in the synthesis of many pharmaceuticals and materials. The aryl iodide of this compound is an excellent substrate for these transformations.

C-N bond formation is often achieved through the Buchwald-Hartwig amination , a palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.org This reaction has broad applicability and can be used to synthesize a wide range of aryl amines. rsc.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands being developed to improve reaction efficiency and scope. wikipedia.org

C-O and C-S bond formations are commonly accomplished using Ullmann-type coupling reactions . unito.itorganic-chemistry.org These copper-catalyzed reactions involve the coupling of an aryl halide with an alcohol, phenol, or thiol. organic-chemistry.orgmdpi.comnih.govorganic-chemistry.org While classic Ullmann conditions often require harsh reaction conditions, modern modifications have been developed that proceed under milder temperatures with the use of appropriate ligands. organic-chemistry.orgbeilstein-journals.org

Table 2: Key C-Heteroatom Coupling Reactions

| Bond Formed | Reaction Name | Catalyst System | Coupling Partner |

| C-N | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Amines |

| C-O | Ullmann Condensation | Copper catalyst, Ligand, Base | Alcohols, Phenols |

| C-S | Ullmann Condensation | Copper catalyst, Ligand, Base | Thiols |

Decarboxylative Functionalization of Related Iodobenzoic Acids

Decarboxylative cross-coupling reactions have emerged as a powerful synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners. wikipedia.orgnih.gov These reactions involve the replacement of the carboxylic acid group with a new substituent, with the concomitant loss of carbon dioxide. wikipedia.org

While specific examples involving this compound are not detailed, the decarboxylative functionalization of other iodobenzoic acids is well-documented. For instance, copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides has been reported. rsc.org Additionally, a transition-metal-free decarboxylative iodination of benzoic acids has been developed, which can be followed by a copper-catalyzed cross-coupling in a one-pot process. nih.gov This strategy allows for the synthesis of biaryls from two different benzoic acids. nih.gov Dual-copper-catalyzed enantioselective decarboxylative cycloadditions have also been developed. acs.org

Reactivity of the Boc-Protected Amino Functionality

The Boc (tert-butoxycarbonyl) protecting group on the amino functionality plays a crucial role in modulating the reactivity of the molecule. It prevents unwanted side reactions at the nitrogen atom while allowing for transformations at other sites. researchgate.netorganic-chemistry.org The Boc group can be removed under acidic conditions when desired. nih.gov

N-Alkylation and N-Acylation Reactions for Diverse Substituent Introduction

The nitrogen atom of the Boc-protected amine can undergo further functionalization through N-alkylation and N-acylation reactions, although the steric hindrance of the Boc group can influence reactivity.

N-Alkylation of Boc-protected anilines can be achieved using an alkyl halide in the presence of a base. researchgate.net Common bases used for this transformation include sodium hydride and cesium carbonate. researchgate.net In some cases, the reaction may require elevated temperatures to proceed efficiently. researchgate.net Electrochemical methods have also been developed for the N-alkylation of Boc-protected amines, offering mild reaction conditions and high yields. nih.gov

N-Acylation of amines is a common method for introducing acyl groups. researchgate.net However, direct acylation of the Boc-protected amine can be challenging. An alternative approach involves the conversion of the Boc-protected amine into an amide. For example, a rhodium-catalyzed coupling of arylboroxines with carbamates can directly convert N-Boc protected anilines into secondary benzamides. acs.org This method bypasses the traditional two-step deprotection-condensation sequence. acs.org

Table 3: Functionalization of the Boc-Protected Amino Group

| Reaction | Reagent | Conditions | Product |

| N-Alkylation | Alkyl halide | Base (e.g., NaH, Cs2CO3) | N-alkylated product |

| Amidation | Arylboroxine | Rhodium catalyst | Secondary benzamide |

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key site for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. These transformations include esterification, amidation, and reduction, as well as activation for coupling reactions.

Esterification, Amidation, and Reduction Reactions

Esterification of N-Boc protected amino acids can be achieved through several methods. A common approach involves the use of an alkyl halide in the presence of a base such as potassium carbonate in a solvent like acetonitrile. researchgate.net This method is generally mild and allows for the isolation of the corresponding ester in high yield. researchgate.net Another effective method is the use of coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an alcohol and a suitable base in a solvent such as dichloromethane (B109758) (DCM). researchgate.net For the synthesis of methyl esters, diazomethane (B1218177) offers a rapid and high-yielding route, although it is a hazardous reagent. researchgate.net

Amidation reactions to form amides from the carboxylic acid group are typically carried out using coupling reagents to activate the carboxyl group, followed by the addition of an amine. iris-biotech.de Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC are frequently employed for this purpose. merckmillipore.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used. iris-biotech.debachem.com

Reduction of the carboxylic acid group in Boc-protected amino acids to the corresponding alcohol can be accomplished using reducing agents like sodium borohydride, often in the presence of an activating agent for the carboxylic acid.

Carboxylic Acid Activation Strategies for Coupling Reactions

For efficient amide and ester bond formation, the carboxylic acid group of this compound must be activated. iris-biotech.debachem.com This activation increases the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by an amine or alcohol. bachem.com

Common strategies for carboxylic acid activation include:

Carbodiimides: Reagents like DCC and EDC are widely used. merckmillipore.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile. merckmillipore.combachem.com To suppress side reactions and increase efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often included. merckmillipore.com

Active Esters: The carboxylic acid can be converted into an active ester, for example, an N-hydroxysuccinimide (NHS) ester. core.ac.uk These esters are stable enough to be isolated but sufficiently reactive to undergo efficient coupling with amines. core.ac.uk This two-step approach can be advantageous in certain synthetic strategies.

Photoredox Catalysis: More recent methods have explored the use of visible light-mediated photoredox catalysis to activate carboxylic acids for radical Michael additions. princeton.edu This involves the photon-induced oxidation of the carboxylic acid, leading to CO2 extrusion and the generation of a radical species that can participate in coupling reactions. princeton.edu

A summary of common coupling reagents used for carboxylic acid activation is presented in the table below.

| Coupling Reagent | Additive | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt | High reactivity, but the dicyclohexylurea byproduct can be difficult to remove. merckmillipore.com |

| Diisopropylcarbodiimide (DIC) | HOBt, Oxyma Pure | Forms a more soluble urea (B33335) byproduct compared to DCC. merckmillipore.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOAt | Water-soluble carbodiimide, allowing for easy workup. researchgate.netbachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms active esters, but can be toxic due to the formation of HMPA. bachem.com |

Mechanistic Studies of Key Transformations Involving this compound

Understanding the reaction mechanisms of key transformations involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes. This includes elucidating reaction pathways and identifying key intermediates.

Elucidation of Reaction Pathways and Intermediates (e.g., Radical Mechanisms in Iodination)

The iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid is a crucial step in the synthesis of the parent compound. One common method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. chegg.comscribd.com In this multi-step process, the amino group of 2-aminobenzoic acid is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. chegg.comscribd.com This is followed by the introduction of an iodide salt, such as potassium iodide, which displaces the diazonium group to yield the iodinated product. chegg.com The mechanism of the Sandmeyer reaction can involve radical pathways, particularly in the presence of copper catalysts, or proceed through a nucleophilic aromatic substitution mechanism.

Another method for the iodination of 2-aminobenzoic acid involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide. google.comgoogle.com This approach avoids the need for a diazotization step. The reaction is believed to proceed through the in situ generation of a more electrophilic iodine species, which then attacks the electron-rich aromatic ring. The regioselectivity of the iodination at the 5-position is directed by the activating amino group at the 2-position and the deactivating carboxylic acid group at the 1-position. While the precise mechanism may vary depending on the specific conditions, it is likely to involve an electrophilic aromatic substitution pathway. In some metal-catalyzed C-H iodinations of benzoic acids, the formation of radical cations has been identified as a key step. acs.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated cross-coupling reactions are powerful tools for the further functionalization of the aryl iodide moiety in this compound. Understanding the catalytic cycles of these reactions is essential for their effective application. For instance, in a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound derivative) to form a Pd(II) intermediate.

Transmetalation: A second coupling partner, often an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recent advances have also seen the development of metal-free photocatalytic reactions that can achieve similar transformations, proceeding through different mechanistic pathways, often involving radical intermediates. acs.org The specific nature of the catalytic cycle can be influenced by various factors, including the choice of metal, ligands, base, and solvent. Detailed mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, are crucial for a thorough understanding of these complex transformations.

Theoretical and Computational Chemistry Approaches to Reactivity Prediction

Theoretical and computational chemistry serve as powerful tools for predicting and understanding the reactivity of molecules like this compound. These methods provide insights into the electronic structure, potential reaction pathways, and transition states that are often difficult to probe experimentally. By employing quantum chemical calculations, researchers can model the behavior of this compound in various chemical environments and reactions, offering a predictive framework for its chemical reactivity.

At the heart of these computational approaches is the goal of solving the Schrödinger equation for the molecule, which provides a wealth of information about its properties. Due to the complexity of this equation for multi-atom systems, approximations are necessary. Methods like Density Functional Theory (DFT) have emerged as a robust compromise between accuracy and computational cost, making them a popular choice for studying molecules of similar complexity to this compound.

These computational models can predict several key parameters that correlate with chemical reactivity. For instance, the distribution of electron density can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting the most likely sites for chemical attack. Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO can also provide a measure of the molecule's kinetic stability and chemical reactivity.

For this compound, theoretical calculations can elucidate the reactivity of its various functional groups. The aromatic ring, substituted with an amino group, a carboxylic acid group, and an iodine atom, presents multiple potential reaction sites. Computational models can help to discern the most probable pathways for reactions such as electrophilic aromatic substitution, nucleophilic substitution at the carboxyl group, or transition-metal-catalyzed cross-coupling reactions involving the carbon-iodine bond.

Mechanistic investigations of complex reactions, such as the palladium-catalyzed cross-coupling reactions that are common for aryl iodides, heavily rely on computational chemistry. mit.edunsf.govscience.govresearchgate.net These studies can map out the entire reaction coordinate, identifying the structures and energies of intermediates and transition states. This level of detail is instrumental in understanding the reaction mechanism, rationalizing experimental observations, and designing more efficient catalytic systems.

The following interactive data tables showcase the types of theoretical data that can be generated for this compound to predict its reactivity.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Significance in Reactivity Prediction |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating ability. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Reflects the molecule's electron-accepting ability. A lower LUMO energy indicates a greater propensity to react with nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's overall polarity, which influences its solubility and intermolecular interactions. |

Table 2: Predicted Reactivity Descriptors for Different Atomic Sites

| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Predicted Reactivity |

| C5 (Iodo-substituted) | 0.08 | 0.15 | Susceptible to nucleophilic attack in cross-coupling reactions. |

| N (Amino group) | 0.12 | 0.05 | Primary site for electrophilic attack due to its nucleophilic character. |

| C (Carboxyl group) | 0.03 | 0.20 | Electrophilic center, prone to attack by nucleophiles. |

| Aromatic Ring (ortho to -NHBoc) | 0.10 | 0.07 | Activated towards electrophilic aromatic substitution. |

These tables illustrate how theoretical and computational chemistry can provide quantitative data to predict the chemical behavior of this compound. By analyzing these and other calculated parameters, chemists can make informed decisions about reaction conditions and potential synthetic applications of this versatile compound.

Applications of Boc 2 Amino 5 Iodobenzoic Acid in Complex Organic Synthesis

As a Building Block for Diverse Heterocyclic Scaffolds

The arrangement of functional groups in Boc-2-amino-5-iodobenzoic acid makes it an ideal precursor for the synthesis of various fused heterocyclic compounds, which are core structures in many pharmaceutically active molecules.

Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, including anticancer agents. nih.govasianpubs.org this compound is a valuable starting material for creating 6-iodo-substituted quinazolinone derivatives. The synthesis typically involves a two-step process: first, the carboxylic acid is coupled with an amine to form an amide, and second, the Boc-protecting group is removed, followed by cyclization.

The general synthetic approach allows for diversification at two key positions. A variety of amines can be used in the initial amide formation, and the iodine atom serves as a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the introduction of a wide array of substituents at the 6-position of the quinazolinone core.

Table 1: Synthetic Strategies for Quinazolinone Derivatives

| Reaction Step | Reagents & Conditions | Purpose | Potential for Diversification |

|---|---|---|---|

| Amide Formation | Primary amine (R-NH₂), coupling agent (e.g., EDC, DCC) | Forms the N-acylanthranilamide intermediate. | The 'R' group from the primary amine can be varied extensively. |

| Deprotection & Cyclization | Acid (e.g., TFA) to remove Boc group, followed by heating or a dehydrating agent. | Removes the amine protecting group to allow for ring closure, forming the quinazolinone. | Different cyclization conditions can be employed. |

| Cross-Coupling | Palladium or Copper catalyst, boronic acid/ester, alkyne, or amine. | Modifies the 6-position of the quinazolinone core. | A vast library of coupling partners can be used to introduce diverse functional groups. |

The reactivity of this compound extends beyond quinazolinones to the synthesis of other important heterocyclic systems. By choosing different reaction partners, the amino and carboxyl functionalities can be guided to form various ring structures.

Benzoxazinones: Reaction with phosgene (B1210022) or its equivalents after Boc deprotection can lead to the formation of iodinated benzoxazinone (B8607429) scaffolds. These are valuable intermediates in medicinal chemistry.

Benzothiazinones: Similarly, reaction pathways involving sulfur-containing reagents can be employed to construct benzothiazinone cores.

Poly-heterocyclic Systems: The iodine atom facilitates the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions or by serving as a linking point in multi-component reactions.

The ability to construct these diverse heterocyclic cores makes this compound a key component in the generation of compound libraries aimed at discovering new therapeutic agents.

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. This compound, as a protected and functionalized aromatic amino acid, is well-suited for this purpose.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com The Boc/Bzl protection strategy is a well-established method in SPPS. peptide.comgoogle.com In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based groups. peptide.compeptide.com

This compound can be seamlessly incorporated into a peptide sequence using standard Boc-SPPS protocols. The iodine atom is chemically inert to the repeated cycles of Boc deprotection (using TFA) and coupling, ensuring its integrity throughout the synthesis. peptide.com

Table 2: Typical Boc-SPPS Cycle for Incorporating an Amino Acid

| Step | Procedure | Key Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated with acid to remove the Boc group from the N-terminal amino acid. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Exposes a free amine for the next coupling reaction. |

| 2. Neutralization | The protonated amine (TFA salt) is neutralized with a base. | Diisopropylethylamine (DIEA) | Prepares the amine for nucleophilic attack. |

| 3. Coupling | The next Boc-protected amino acid (e.g., this compound) is activated and added to the resin. | Coupling agents like DIC/HOBt or HBTU/HATU | Forms a new peptide bond. |

| 4. Washing | The resin is washed thoroughly to remove excess reagents and byproducts. | Solvents like DMF and DCM | Purifies the resin-bound peptide for the next cycle. |

The true utility of incorporating an iodinated residue like this compound lies in the post-synthetic modifications it enables. researchgate.net Once the peptide is synthesized and cleaved from the resin, the iodine atom acts as a versatile chemical handle for a range of transformations, including:

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.

Sonogashira Coupling: To attach alkyne-containing moieties, which can be used for "click" chemistry or to introduce fluorescent tags.

Heck Coupling: To form carbon-carbon bonds with alkenes.

Stille Coupling: To introduce organotin-derived fragments.

These modifications allow for the creation of peptides with enhanced stability, altered binding affinity, or novel functionalities. Furthermore, this building block can be used to synthesize peptidomimetics, where the peptide backbone is altered to improve pharmacokinetic properties while retaining biological activity.

Role in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. nih.gov this compound is an exemplary building block for this approach due to its three distinct points of functionality.

A library can be constructed by systematically varying the substituents at each of these three points. For example, using a split-and-pool synthesis strategy on a solid support, the carboxylic acid can be reacted with a set of different amines (Diversity point 1). After deprotection, the newly exposed amine can be coupled with various building blocks (Diversity point 2). Finally, after synthesis and cleavage, the iodine handle can be subjected to an array of cross-coupling partners (Diversity point 3). This three-dimensional diversification strategy allows for the exponential expansion of the number of unique compounds generated, enabling a thorough exploration of chemical space in the search for new drug leads. nih.gov

Integration into Convergent and Divergent Synthetic Pathways

The unique substitution pattern of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, enabling the efficient construction of molecular libraries and complex target molecules.

Divergent Synthesis: In a divergent synthetic approach, a single starting material is converted into a diverse range of structurally distinct products through a series of reactions. This compound is well-suited for this strategy due to its three distinct functional groups, which can be addressed in various orders. For instance, the carboxylic acid can be converted into amides or esters, the Boc-protected amine can be deprotected and acylated or alkylated, and the iodine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the generation of a large library of compounds from a common core structure. A related strategy has been demonstrated using 2,3,5-triiodobenzoic acid as a starting material to create diverse aryne precursors for the synthesis of 1,3,5-trisubstituted benzenes. rsc.org

| Synthetic Strategy | Role of this compound | Key Transformations | Potential Products |

|---|---|---|---|

| Divergent Synthesis | Common precursor with multiple reaction sites | Suzuki/Sonogashira coupling (Iodine), Amide/Ester formation (Carboxyl), Deprotection/Alkylation (Amine) | Libraries of substituted anthranilates, benzamides, and heterocycles |

| Convergent Synthesis | Key structural fragment prepared independently | Late-stage cross-coupling reactions with other complex fragments | Complex pharmaceuticals, polycyclic heterocycles (e.g., Quinazolinones, Benzodiazepines) nih.govnih.gov |

Applications in Supramolecular Chemistry and Molecular Recognition (if applicable to derivatives)

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly after deprotection of the amine, are highly valuable in the field of supramolecular chemistry. The arrangement of a hydrogen bond donor (the amino group), a hydrogen bond acceptor/donor (the carboxylic acid), and a halogen bond donor (the iodine atom) on a rigid benzene (B151609) scaffold allows for the design of molecules that self-assemble into predictable, higher-order structures.

Research has shown that iodo-substituted benzoic acids can form one-dimensional chains and other complex architectures through a combination of hydrogen bonding and halogen bonding. nih.gov In these assemblies, the carboxylic acid group typically forms hydrogen bonds with a complementary functional group, while the iodine atom forms a halogen bond (a non-covalent interaction between a halogen and a Lewis base) with a nitrogen or oxygen atom on an adjacent molecule. nih.gov The interplay of these directional forces allows for precise control over the crystal packing and the formation of extended networks. A derivative, 2-amino-5-iodobenzohydroxamic acid, has been shown to form two-dimensional layers in its crystal structure through a network of N—H⋯O, O—H⋯N, and C—H⋯O interactions. researchgate.net

| Intermolecular Interaction | Participating Groups on Derivatives | Role in Supramolecular Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | -COOH, -NH2 | Forms dimers and chains, providing primary structural motifs | nih.govresearchgate.net |

| Halogen Bonding | -I | Connects primary motifs into higher-dimensional networks (e.g., linking dimers into 1-D chains) | nih.gov |

| van der Waals Forces | -I ··· -I contacts | Contributes to the overall stability of the crystal lattice | researchgate.net |

These principles are fundamental to molecular recognition, where a host molecule is designed to bind a specific guest molecule through a combination of precisely oriented non-covalent interactions. Derivatives of 2-amino-5-iodobenzoic acid can be incorporated into larger host structures, where the functional groups guide the binding of guests through predictable hydrogen and halogen bonds.

Contributions to Advanced Materials Research Through Derivatives (e.g., Polymer Precursors)

Derivatives of this compound are promising precursors for the synthesis of advanced functional materials, particularly conjugated polymers. The field of materials science often leverages monomers with multiple functionalization points to create polymers with tailored properties.

Aminobenzoic acids, in general, are known to serve as precursors for polyaniline, a well-known conducting polymer. researchgate.net Poly(o-aminobenzoic acid) and its copolymers can be synthesized and subsequently converted into polyaniline through heat treatment, which eliminates the carboxyl group. researchgate.net

The presence of the iodine atom in derivatives of this compound offers a significant advantage for creating advanced polymer systems. This iodine atom can serve as a reactive site for post-polymerization modification. For example, a polymer could be synthesized using the amino and carboxylic acid functionalities, leaving the iodine atom pendant on the polymer chain. These iodine sites could then be used to graft side chains or other functional groups onto the polymer backbone using powerful cross-coupling reactions. This approach allows for the production of materials with precisely controlled electronic, optical, or sensory properties for applications in fields such as organic electronics, sensors, and high-performance plastics.

Potential Applications of Polymer Derivatives:

Conducting Polymers: Incorporation into polyaniline-like structures.

High Refractive Index Materials: The presence of the heavy iodine atom can increase the refractive index of the resulting polymer.

Functional Membranes: Polymers can be functionalized for specific separation or transport applications.

Organic Light-Emitting Diodes (OLEDs): The polymer backbone can be modified with chromophores via the iodine handle.

Strategic Deployment in Medicinal Chemistry Research

Precursor for the Synthesis of Bioactive Small Molecules and Ligands

"Boc-2-amino-5-iodobenzoic acid" and its derivatives are pivotal precursors in the synthesis of a range of bioactive small molecules and ligands. A notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that have shown significant promise in treating cancers with specific DNA repair defects. nih.gov The 3-amino-5-halobenzoic acid moiety is an important motif in the structure of several potent PARP inhibitors. researchgate.net

In the synthesis of novel PARP-1 inhibitors, derivatives of aminobenzoic acid are utilized to construct complex heterocyclic systems. For example, a synthetic route to potent PARP-1 inhibitors can involve the coupling of a Boc-protected aminobenzoic acid derivative with other cyclic structures. Following a series of reactions including cyclization and deprotection of the Boc-group, the final inhibitor molecule is assembled. frontiersin.org The versatility of the aminobenzoic acid scaffold allows for the systematic modification of the final molecule to optimize its binding affinity and selectivity for the target enzyme.

Research has led to the identification of highly potent PARP inhibitors, such as pamiparib (B560054) (BGB-290), which exhibits excellent PARP-1 and PARP-2 inhibition with IC50 values in the low nanomolar range. researchgate.net The development of such compounds often relies on the availability of versatile starting materials like halogenated aminobenzoates to explore the structure-activity relationships and identify lead candidates for preclinical development. researchgate.net

Table 1: Examples of Bioactive Molecules Synthesized from Aminobenzoic Acid Precursors

| Precursor Type | Bioactive Molecule Class | Therapeutic Target | Reference |

|---|---|---|---|

| 3-amino-5-halobenzoic acid derivatives | PARP Inhibitors | PARP-1/2 | researchgate.net |

Design and Development of Molecular Probes and Chemical Tools for Biological Systems

While direct examples of "this compound" in the synthesis of molecular probes are not extensively documented in readily available literature, its structural motifs are highly amenable to such applications. The core principles of molecular probe design involve incorporating a reporter group (e.g., a fluorophore or a radiolabel) and a targeting moiety onto a central scaffold. The versatility of Boc-protected iodinated aminobenzoic acids makes them excellent candidates for this scaffold.

The amino and carboxylic acid groups provide convenient points for the attachment of linkers and reporter groups. For instance, the carboxylic acid can be coupled with an amine-containing fluorophore, while the Boc-protected amine, once deprotected, can be used to attach the targeting part of the molecule. The iodine atom offers a unique handle for modification, including the introduction of radiolabels, which is discussed in more detail in section 5.4.

Furthermore, the rigid aromatic core of the molecule can serve to orient the attached functional groups in a specific spatial arrangement, which can be crucial for selective binding to a biological target. The development of chemical tools to study biological systems often requires molecules with well-defined structures and the ability to be systematically modified, a role for which "this compound" is well-suited.

Role in Target-Oriented Synthesis for Lead Compound Generation

Target-oriented synthesis (TOS) is a strategy in drug discovery that focuses on the synthesis of a specific molecule that is predicted to have a high affinity for a biological target. "this compound" serves as a valuable building block in TOS due to its pre-functionalized aromatic core, which can be elaborated into more complex structures.

A significant area where this compound and its analogs have been employed is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.govresearchgate.net The development of selective kinase inhibitors is a major focus of modern drug discovery. nih.govmdpi.com

The general strategy involves using the aminobenzoic acid scaffold as a central piece to which various substituents can be attached to target the ATP-binding site or allosteric sites of a specific kinase. The iodine atom is particularly useful for introducing diversity through cross-coupling reactions, allowing for the exploration of different chemical spaces around the core scaffold to achieve high potency and selectivity for the target kinase. For example, isophthalic acid derivatives have been designed and synthesized as type-2 protein kinase inhibitors, showing significant activity against cancer cell lines. nih.gov

The generation of lead compounds in a target-oriented fashion requires starting materials that are not only versatile but also allow for the rapid and efficient synthesis of a library of analogs for structure-activity relationship (SAR) studies. The chemical handles present in "this compound" facilitate this process, making it a valuable asset in the generation of novel lead compounds.

Radiochemistry Applications: Methodologies for the Introduction of Radioisotopes for Research Probes

The presence of an iodine atom in "this compound" makes it an attractive precursor for the synthesis of radiolabeled molecules for use as research probes in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) can be achieved through isotopic exchange or by starting with a non-radioactive precursor and introducing the radioisotope in the final steps of the synthesis.

A common strategy for radioiodination involves the use of a trialkyltin precursor, such as a para-tri-n-butylstannylbenzoic acid derivative. This stannylated compound can then undergo a palladium-catalyzed reaction with a source of radioiodide to introduce the radioactive iodine atom. This method has been successfully used for the radiolabeling of p-iodobenzoic acid derivatives.

For example, in the development of novel PET tracers, a stannylated precursor of a benzoic acid derivative can be synthesized and subsequently labeled with a positron-emitting radionuclide. This allows for the non-invasive imaging and quantification of biological processes in vivo. The ability to introduce a radioisotope into a molecule without significantly altering its biological activity is a key advantage of using iodinated precursors.

While the primary focus is often on radioiodine, the methodologies can be extended to other radiohalogens. For instance, research has been conducted on the introduction of astatine-211 (B1237555) (²¹¹At), an alpha-emitting radionuclide with potential for targeted radiotherapy, using similar precursor strategies.

Applications in Fragment-Based Drug Discovery (if applicable)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. wikipedia.orgnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule. acs.org

Halogenated fragments, including those containing iodine, are of particular interest in FBDD. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. frontiersin.org The use of halogen-enriched fragment libraries (HEFLibs) has been proposed as a strategy to identify novel binding motifs and "hot spots" on a protein surface. frontiersin.org

While there are no specific, widely-cited examples of "this compound" being used directly as a fragment in a screening library, its structural characteristics are highly relevant to FBDD. The core 2-amino-5-iodobenzoic acid structure, with a molecular weight of 263.03 g/mol , falls within the typical size range for a fragment. The presence of the iodine atom provides the potential for halogen bonding interactions, while the amino and carboxylic acid groups offer vectors for fragment growing or linking strategies.

Therefore, it is plausible that "this compound" or its de-protected form could be included in a fragment library for screening against various biological targets. The identification of this fragment as a hit would provide a valuable starting point for a medicinal chemistry campaign, leveraging the synthetic versatility of the molecule to develop more potent and selective inhibitors.

Future Prospects and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Boc-2-Amino-5-iodobenzoic Acid Transformations

The functionalization of this compound is crucial for the synthesis of complex target molecules. Future research is focused on developing novel catalytic systems that offer higher efficiency, improved selectivity, and milder reaction conditions. The presence of multiple reactive sites—the amino group, the carboxylic acid, the iodine atom, and the aromatic ring's C-H bonds—presents a significant challenge and an opportunity for selective catalysis.

Key areas of development include:

Transition-Metal Catalysis : While palladium-catalyzed reactions are common, research is expanding to include other metals. Iridium catalysts, for instance, have shown remarkable efficacy in the ortho-C–H iodination of benzoic acids under mild, additive-free conditions. acs.org Applying similar principles could enable selective functionalization of the C-H bonds on the this compound ring, a traditionally difficult transformation. The development of conformationally dynamic and multistate catalysts may also provide new ways to control reaction pathways. rsc.org

Hypervalent Iodine Catalysis : Hypervalent iodine reagents are gaining traction as environmentally friendly alternatives to heavy metal-based oxidants. researchgate.netacs.orgresearchgate.net Developing catalytic systems that use hypervalent iodine compounds could lead to greener and more efficient oxidative transformations involving this compound.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under exceptionally mild conditions. This strategy could be employed for various transformations, such as cross-coupling reactions at the iodo-position or functionalization of the amino group, reducing the need for harsh reagents and high temperatures.

Mechanistic insights from Density Functional Theory (DFT) calculations are proving invaluable for the rational design of new catalysts. researchgate.net By modeling reaction pathways, researchers can predict the performance of potential catalysts and fine-tune their structures for optimal activity and selectivity.

| Catalytic System | Potential Transformation on this compound | Key Advantages |

|---|---|---|

| Iridium(III) Complexes | Selective C-H bond functionalization | High regioselectivity, mild reaction conditions. acs.org |

| Palladium Nanoparticles | Suzuki, Heck, and Sonogashira cross-coupling at the C-I bond | High efficiency, potential for recyclability. mdpi.com |

| Hypervalent Iodine Reagents | Oxidative coupling and functional group transfer | Environmentally benign, non-toxic. researchgate.netacs.org |

| Photoredox Catalysts (e.g., Ru, Ir complexes) | Radical-mediated cross-coupling and amination reactions | Uses visible light, extremely mild conditions. |

Exploration of Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. nih.govresearchgate.net

For this compound and its derivatives, flow chemistry presents several advantages:

Enhanced Safety and Scalability : Many transformations, such as nitration or reactions involving azides, are hazardous on a large scale in batch reactors. Flow reactors, with their small reaction volumes, significantly mitigate these risks and allow for safer scaling. researchgate.net

Integration of Automation : Automated synthesis platforms, which are well-established in fields like peptide synthesis, can be integrated with flow reactors. durham.ac.ukbeilstein-journals.org Such systems could be programmed to generate libraries of this compound derivatives by systematically varying reactants and conditions. This high-throughput approach is invaluable for drug discovery and materials science research.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time. nih.gov |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes. researchgate.net |

| Scalability | Complex and often requires re-optimization | Simpler scaling by running the system for longer periods. |

| Efficiency | Often requires intermediate isolation and purification | Enables multi-step, "telescoped" reactions without isolation. mdpi.com |

Expansion of Applications in Chemical Biology and Material Science through New Derivative Synthesis

The unique trifunctional nature of this compound makes it an ideal scaffold for creating novel molecules for chemical biology and material science. sigmaaldrich.comfishersci.ca The iodine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities.

In chemical biology , this compound is considered an unnatural amino acid. tcichemicals.com Its incorporation into peptides can confer unique properties:

Molecular Probes : By attaching fluorescent dyes or biotin (B1667282) tags via the iodine position, researchers can create probes to study peptide localization, protein-protein interactions, and enzyme activity.

Therapeutic Peptides : The introduction of this rigid, functionalized amino acid can constrain the conformation of a peptide, potentially increasing its binding affinity and stability towards biological targets. nih.gov The synthesis of novel amino acid derivatives is a key strategy in developing new therapeutic agents. nih.gov

Drug Conjugates : The versatile chemistry of the scaffold allows for its use as a linker to attach cytotoxic drugs to targeting peptides or antibodies, creating targeted drug delivery systems.

In material science , the rigid aromatic core and the potential for derivatization make this compound a promising building block for advanced materials:

Organic Electronics : Derivatives with extended π-conjugated systems, synthesized via cross-coupling reactions, could be explored as organic semiconductors or components in organic light-emitting diodes (OLEDs).

Functional Polymers : The amino and carboxylic acid groups can be used for polymerization, creating novel polyamides or polyesters. The pendant iodo-aryl group can then be functionalized post-polymerization to tune the material's properties, such as its refractive index, conductivity, or affinity for specific analytes.

Liquid Crystals : Building upon its known use in polarizing films, new derivatives with different side chains could be designed to create liquid crystals with tailored properties for advanced display technologies. fishersci.ca

| Field | Derivative Type | Potential Application |

|---|---|---|

| Chemical Biology | Fluorescently-labeled peptides | Imaging probes for cellular processes. |

| Conformationally constrained peptides | Enzyme inhibitors or receptor antagonists. nih.gov | |

| Material Science | Extended π-conjugated systems | Organic semiconductors for flexible electronics. |

| Functionalized polyamides | Sensor materials or membranes with tunable properties. |

Advanced Computational Modeling for Rational Design and Reactivity Prediction of Related Compounds

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and materials. For compounds like this compound, advanced computational modeling can provide deep insights that guide experimental work, saving time and resources.

Key computational approaches include:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule. This allows for the prediction of its reactivity at different sites, the elucidation of complex reaction mechanisms, and the rational design of catalysts for specific transformations. researchgate.netrsc.org

Molecular Docking : For applications in chemical biology and drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein. nih.gov These in silico studies help prioritize which derivatives to synthesize for biological testing.

Molecular Dynamics (MD) : MD simulations can model the behavior of molecules over time. This is particularly useful for understanding how the incorporation of this unnatural amino acid affects the structure and flexibility of a peptide or how a new polymer chain might fold and interact with its environment.

Quantitative Structure-Activity Relationship (QSAR) : By building computational models that correlate the structural features of a series of derivatives with their observed activity (e.g., anticancer potential), QSAR can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

The synergy between computational modeling and experimental synthesis creates a powerful feedback loop. Predictions from computational models guide experimental design, and the results from these experiments are then used to refine and improve the models, leading to a more efficient and targeted approach to scientific discovery.

| Computational Method | Information Gained for this compound Derivatives | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, reactivity prediction. researchgate.net | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes). nih.gov | Prioritization of compounds for synthesis in drug discovery. |

| Molecular Dynamics (MD) | Conformational dynamics of peptides; polymer folding. | Understanding structure-function relationships in biomolecules and materials. |

| QSAR | Predicted biological activity or material property. researchgate.net | Design of new derivatives with enhanced properties. |

Q & A

Q. How is this compound utilized in targeted protein degradation (PROTAC) studies?

- Methodological Answer : Incorporate the compound as an E3 ligase recruiter via conjugation to a target-binding moiety (e.g., kinase inhibitor). Optimize linker length (PEG vs. alkyl) for cellular permeability. Validate degradation efficiency via Western blot (IC₅₀) and cellular thermal shift assays (CETSA) .

Q. What strategies enable regioselective functionalization of the iodine moiety in this compound?

- Methodological Answer : Employ palladium-catalyzed C–H activation or Ullmann coupling for aryl-aryl bond formation. Use directing groups (e.g., amides) to enhance regioselectivity. Monitor reaction progress with ¹²⁷I NMR or XANES for iodine speciation .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound synthesis in publications?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: detail catalyst loading, solvent grades, and purification steps (e.g., column chromatography: silica gel 60, 230–400 mesh). Provide raw spectral data in supporting information. Use FINER criteria to evaluate research question feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。